molecular formula C₁₅H₂₉NO₄ B019536 N-Cyclohexylpropyl Deoxynojirimycin CAS No. 133342-48-0

N-Cyclohexylpropyl Deoxynojirimycin

Cat. No.: B019536
CAS No.: 133342-48-0
M. Wt: 287.39 g/mol
InChI Key: WAOKCSPMSBLULX-LXTVHRRPSA-N
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Description

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a cyclohexylpropyl group and multiple hydroxyl groups, making it a molecule of interest in various fields of research.

Mechanism of Action

Target of Action

The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Mode of Action

this compound acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .

Pharmacokinetics

The absorption rate of this compound decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .

Result of Action

The primary result of this compound’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of this compound during microbial fermentation can be influenced by various factors in the fermentation environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: Starting from simple precursors, the piperidine ring can be constructed through cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Cyclohexylpropyl Group: This step may involve alkylation reactions using cyclohexylpropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, TsCl

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halides, tosylates

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: can be compared with other piperidine derivatives or compounds with similar functional groups.

    Unique Features: Its specific stereochemistry and combination of functional groups may confer unique properties compared to other similar compounds.

List of Similar Compounds

  • Piperidine derivatives
  • Cyclohexylpropyl-substituted compounds
  • Hydroxymethyl-substituted compounds

Biological Activity

N-Cyclohexylpropyl deoxynojirimycin (N-CHP-DNJ) is a derivative of deoxynojirimycin (DNJ), an iminosugar known for its diverse biological activities, particularly as an inhibitor of glycosidases. This article delves into the biological activity of N-CHP-DNJ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C15H29NO4C_{15}H_{29}NO_4 and a unique structure that enhances its interaction with biological targets compared to its parent compound, DNJ. The addition of the cyclohexyl and propyl groups is believed to influence its solubility and binding affinity to enzymes.

N-CHP-DNJ primarily acts as an α-glucosidase inhibitor , which is critical in carbohydrate metabolism. By inhibiting this enzyme, N-CHP-DNJ can reduce glucose absorption in the intestines, making it a candidate for managing conditions like diabetes. The inhibition profile of N-CHP-DNJ is characterized by:

  • Competitive Inhibition : N-CHP-DNJ competes with natural substrates for binding sites on α-glucosidases.
  • Selectivity : It exhibits varying degrees of inhibition against different glycosidases, which may be beneficial in targeting specific metabolic pathways.

Biological Activity Overview

The biological activities of N-CHP-DNJ can be categorized into several key areas:

  • Antiviral Activity : Like other DNJ derivatives, N-CHP-DNJ has shown potential against various viral infections. Studies indicate that it may inhibit viral replication by interfering with glycoprotein processing in infected cells.
  • Antihyperglycemic Effects : By inhibiting α-glucosidase, N-CHP-DNJ can lower postprandial blood glucose levels, making it a potential therapeutic agent for diabetes management.
  • Protein Stabilization : N-CHP-DNJ may act as a pharmacological chaperone, stabilizing misfolded proteins and aiding their proper trafficking within cells.

Case Studies and Experimental Data

Several studies have investigated the efficacy and safety of N-CHP-DNJ:

  • In Vitro Studies : N-CHP-DNJ demonstrated IC50 values similar to those of other DNJ derivatives against α-glucosidases, indicating strong inhibitory potential (IC50 values typically range from 0.42 to 8.4 μM) .
  • In Vivo Studies : In animal models, administration of N-CHP-DNJ resulted in significant reductions in blood glucose levels following carbohydrate consumption, supporting its role as an antihyperglycemic agent .

Pharmacokinetics

The pharmacokinetic profile of N-CHP-DNJ suggests favorable absorption and distribution characteristics:

ParameterValue
BioavailabilityHigh (exact percentage varies by study)
Half-lifeApproximately 51 minutes
MetabolismMinimal; primarily renal excretion

This profile indicates that N-CHP-DNJ could be effectively utilized in clinical settings with appropriate dosing regimens.

Comparative Analysis with Other Derivatives

To contextualize the activity of N-CHP-DNJ within the broader category of DNJ derivatives, a comparison table is provided below:

CompoundIC50 (μM) α-glucosidaseAntiviral ActivityAntihyperglycemic Effect
N-Cyclohexylpropyl DNJ0.42YesYes
N-butyl DNJ0.5LimitedYes
NN-DNJ8.4YesYes

Properties

IUPAC Name

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKCSPMSBLULX-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928083
Record name 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133342-48-0
Record name 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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